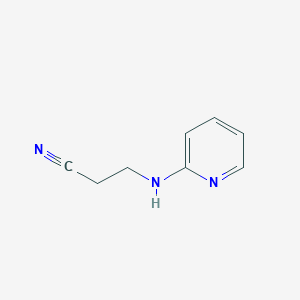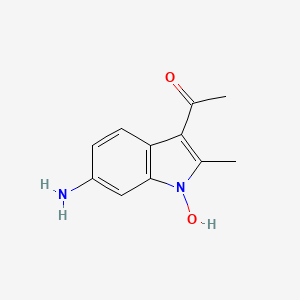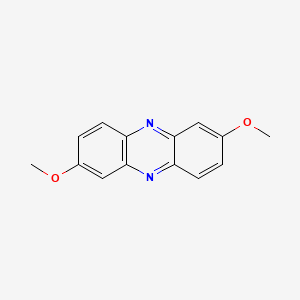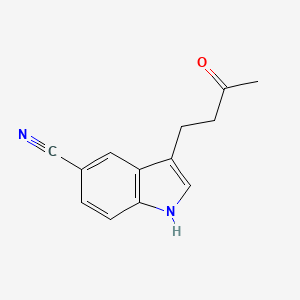
3-(3-oxobutyl)-1H-indole-5-carbonitrile
Descripción general
Descripción
Compounds like “3-(3-oxobutyl)-1H-indole-5-carbonitrile” belong to a class of organic compounds known as indoles . Indoles are aromatic heterocyclic compounds with a structure that contains a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives often involves complex organic reactions. For example, the Robinson annulation reaction is a method that can be used to synthesize cyclic compounds from acyclic starting materials .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely involve a combination of single and double bonds, with the indole ring system contributing significant aromatic character .Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions at the C3 position of the indole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups present would all influence its properties .Aplicaciones Científicas De Investigación
Synthesis Processes
- Continuous Flow Process in Synthesis : Karadeolian et al. (2018) developed a continuous flow process for the synthesis of a related compound, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, demonstrating increased product yield, minimized impurity formation, and enhanced safety. This process, utilizing a continuous stirred tank reactor (CSTR), offers advantages over standard batch processes, including increased overall purity and yield without the need for further purification (Karadeolian et al., 2018).
Medical Applications
- Progesterone Receptor Modulators : Fensome et al. (2008) explored the use of related 3,3-dialkyl-5-aryloxindole compounds as progesterone receptor modulators for potential applications in female healthcare, including contraception and treatment of fibroids and endometriosis. They identified that structural variations in these compounds could switch between agonist and antagonist properties (Fensome et al., 2008).
Chemical Reactivity and Derivatives
- Synthesis of Novel Compounds : Abdallah (2007) reported on the synthesis of various derivatives from 2-oxo-3-(indol-3-yl)propanonitrile, which is structurally related to the compound . This work highlights the potential of such indole derivatives in synthesizing a range of compounds with diverse chemical structures (Abdallah, 2007).
Antimicrobial and Anti-inflammatory Activities
- Antimicrobial and Anti-Inflammatory Activities : Gadegoni and Manda (2013) synthesized novel derivatives of indoles containing oxadiazole and triazole moieties, demonstrating antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity. These derivatives, derived from indole compounds similar to 3-(3-oxobutyl)-1H-indole-5-carbonitrile, indicate potential applications in medical research and treatment (Gadegoni & Manda, 2013).
Novel Synthesis Methodologies
- One-Pot Synthesis Techniques : Sivakumar et al. (2013) developed a novel one-pot, three-component reaction method for synthesizing a series of 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles. This method is significant for its simplicity, excellent yields, and avoidance of column chromatographic purification, showcasing the versatility in synthesizing indole-based compounds like this compound (Sivakumar et al., 2013).
Pharmaceutical Synthesis
- Selective Serotonin Reuptake Inhibitor (SSRI) Synthesis : Anthes et al. (2008) described an improved synthesis method for a compound structurally similar to this compound, which acts as a selective serotonin reuptake inhibitor (SSRI). This process highlights the relevance of such compounds in the pharmaceutical industry, particularly in the development of SSRIs (Anthes et al., 2008).
Multi-Component Reaction Synthesis
- Efficient Synthesis of Complex Derivatives : Krishnammagari et al. (2019) employed a one-pot four-component reaction to synthesize novel indole and coumarin containing pyridine-3-carbonitrile derivatives. This method demonstrates the compound's utility in facilitating complex chemical syntheses, yielding diversely functionalized products (Krishnammagari et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-oxobutyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9(16)2-4-11-8-15-13-5-3-10(7-14)6-12(11)13/h3,5-6,8,15H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUPSJZCNLQGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


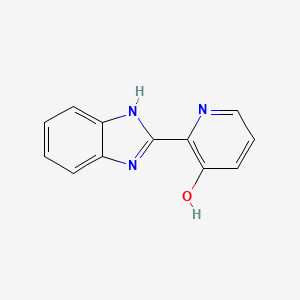


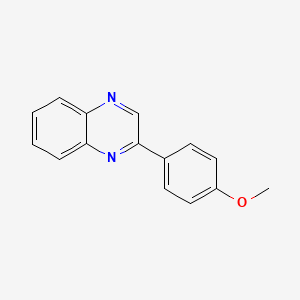
![1,2,3,4,11,11a-Hexahydro-pyrazino[1,2-b]isoquinolin-6-one](/img/structure/B3352628.png)
![[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine](/img/structure/B3352637.png)
![[1,2,4]Triazino[4,5-a]indole-1(2H)-thione](/img/structure/B3352640.png)
